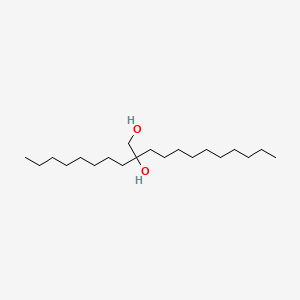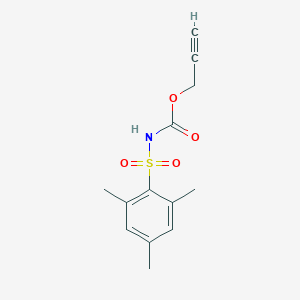
Prop-2-yn-1-yl (2,4,6-trimethylbenzene-1-sulfonyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Prop-2-yn-1-yl (2,4,6-trimethylbenzene-1-sulfonyl)carbamate is an organic compound that features a unique combination of functional groups, including a propargyl group, a sulfonyl group, and a carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Prop-2-yn-1-yl (2,4,6-trimethylbenzene-1-sulfonyl)carbamate typically involves the reaction of propargyl alcohol with 2,4,6-trimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine or sodium carbonate . The reaction proceeds under mild conditions, and the product can be purified by distillation or extraction.
Industrial Production Methods
Industrial production methods for this compound may involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Prop-2-yn-1-yl (2,4,6-trimethylbenzene-1-sulfonyl)carbamate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the carbamate group into an amine group.
Substitution: The propargyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce amines.
Scientific Research Applications
Prop-2-yn-1-yl (2,4,6-trimethylbenzene-1-sulfonyl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein modification.
Industry: The compound can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Prop-2-yn-1-yl (2,4,6-trimethylbenzene-1-sulfonyl)carbamate involves its interaction with molecular targets such as enzymes and proteins. The compound can act as an inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can occur through various pathways, including covalent modification of the enzyme or competitive inhibition .
Comparison with Similar Compounds
Similar Compounds
Prop-2-yn-1-yl carbamate: Similar in structure but lacks the sulfonyl group.
Prop-2-yn-1-yl 4-methylbenzenesulfonate: Contains a similar sulfonyl group but lacks the carbamate group.
N-(prop-2-yn-1-yl)-o-phenylenediamines: Contains a propargyl group but has different functional groups attached.
Uniqueness
Prop-2-yn-1-yl (2,4,6-trimethylbenzene-1-sulfonyl)carbamate is unique due to the presence of both the sulfonyl and carbamate groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
63924-93-6 |
|---|---|
Molecular Formula |
C13H15NO4S |
Molecular Weight |
281.33 g/mol |
IUPAC Name |
prop-2-ynyl N-(2,4,6-trimethylphenyl)sulfonylcarbamate |
InChI |
InChI=1S/C13H15NO4S/c1-5-6-18-13(15)14-19(16,17)12-10(3)7-9(2)8-11(12)4/h1,7-8H,6H2,2-4H3,(H,14,15) |
InChI Key |
URJONLOHFLHMKY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC(=O)OCC#C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


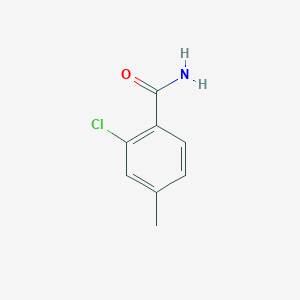
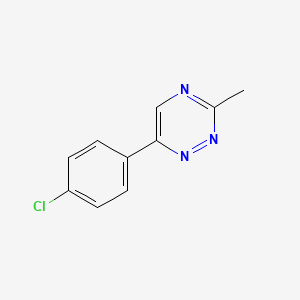

![N,N-Dimethyl-4-[(3-nitrophenyl)tellanyl]aniline](/img/structure/B14489002.png)
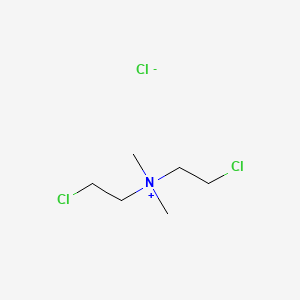
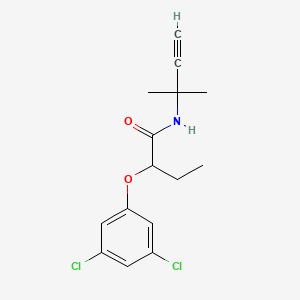

![Ethyl 4-[(E)-(1-acetyl-1H-indol-3-yl)diazenyl]benzoate](/img/structure/B14489021.png)
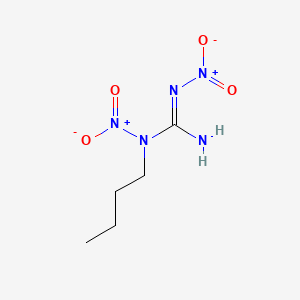
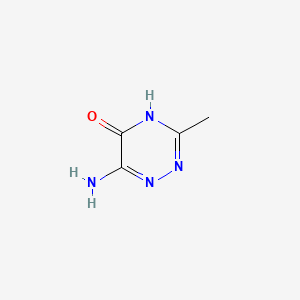
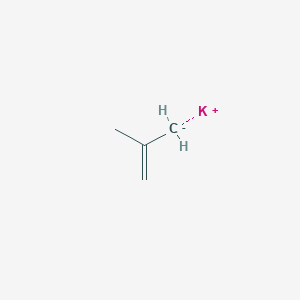
![5-Chlorothieno[2,3-c]pyridine-4-carbaldehyde](/img/structure/B14489033.png)
